molecular formula C20H22FN3O3 B2817628 (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034428-01-6

(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2817628
CAS No.: 2034428-01-6
M. Wt: 371.412
InChI Key: LWSYSQFTUUJCFN-UHFFFAOYSA-N
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Description

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a novel compound that has been investigated for its inhibitory effects on equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound involves a fluorophenyl moiety linked to a piperazine ring, which is further linked to a pyridine ring through a methanone group . The pyridine ring is also linked to a tetrahydrofuran ring through an ether linkage .


Chemical Reactions Analysis

The compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The inhibitory effect of the compound could not be displaced with excess washing .

Scientific Research Applications

Antipsychotic Potential

A study on conformationally constrained butyrophenones, closely related to the chemical structure , demonstrated affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic agents. The compounds showed selective activity for serotonin receptors, indicating they could be effective in treating psychotic disorders with fewer side effects related to dopamine receptor antagonism (Raviña et al., 2000).

Anti-HIV-2 Activity

β-Carboline derivatives, structurally similar to the compound , have been synthesized and evaluated for their anti-HIV-2 activity. Several of these derivatives showed significant inhibition against the HIV-2 strain, suggesting potential applications in antiretroviral therapy (Ashok et al., 2015).

Analgesic Effects

Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective TRPV4 channel antagonists, showing analgesic effects in models of mechanical hyperalgesia. These findings suggest potential therapeutic applications in pain management (Tsuno et al., 2017).

Antiproliferative Activity

A novel heterocyclic compound, structurally related to the compound of interest, exhibited antiproliferative activity, with its structure characterized through various spectral analyses. This suggests potential applications in cancer research, particularly in identifying new therapeutic agents (Prasad et al., 2018).

Docking Studies

Piperazine-1-yl-1H-indazole derivatives, similar to the compound , have demonstrated importance in medicinal chemistry through synthesis and docking studies. These compounds highlight the versatility of piperazine derivatives in drug design and development (Balaraju et al., 2019).

Mechanism of Action

The compound acts as an inhibitor of ENT1 and ENT2 . It reduces the Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km . Therefore, it inhibits ENTs in an irreversible and non-competitive manner .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-6-19(22-13-15)27-16-7-12-26-14-16/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYSQFTUUJCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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